Acetophenone, 2',6'-difluoro-, oxime (8CI)

Description

Significance of Fluorine Substitution in Aromatic Systems and its Influence on Molecular Properties

The substitution of hydrogen with fluorine on an aromatic ring profoundly alters a molecule's physical and chemical characteristics. sigmaaldrich.com Fluorine is the most electronegative element, leading to a strong carbon-fluorine (C-F) bond (average bond energy of about 480 kJ/mol) which is significantly stronger than a carbon-hydrogen (C-H) bond. misuratau.edu.lynih.gov This high bond strength contributes to the exceptional thermal and chemical stability of fluorinated compounds. oakwoodchemical.com

The introduction of fluorine can influence several key molecular properties:

Electronic Effects : Due to its high electronegativity, fluorine exerts a powerful negative inductive effect (-I effect), withdrawing electron density from the aromatic ring. sigmaaldrich.com This electron withdrawal can increase the acidity of nearby protons and alter the reactivity of other functional groups attached to the ring. nih.govorgsyn.org For instance, in nucleophilic aromatic substitution reactions, the strong inductive effect of fluorine can stabilize the negatively charged intermediate (Meisenheimer complex), often leading to faster reaction rates compared to other halogens. nih.gov

Steric and Conformational Effects : The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å). misuratau.edu.ly This small size allows for the substitution of hydrogen with fluorine with minimal steric strain, enabling the synthesis of polyfluorinated compounds that might otherwise be sterically hindered. misuratau.edu.lyorgsyn.org The presence of fluorine can, however, influence the preferred conformation of a molecule.

Metabolic Stability and Lipophilicity : In medicinal chemistry, the C-F bond's resistance to metabolic degradation often enhances the stability and bioavailability of drug candidates. sigmaaldrich.comoakwoodchemical.com Fluorine substitution can also increase a molecule's lipophilicity, which can affect its ability to cross biological membranes. oakwoodchemical.com

Physical Properties : The presence of fluorine atoms generally leads to higher boiling points compared to non-fluorinated analogues due to increased intermolecular forces. sigmaaldrich.com The substitution can also impact crystal packing and solid-state architecture. nih.govnih.gov

Table 1: Comparison of Key Properties of Hydrogen and Fluorine Substituents

| Property | Hydrogen (H) | Fluorine (F) | Influence on Aromatic Systems |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric impact upon substitution. misuratau.edu.ly |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Strong inductive electron withdrawal from the aromatic ring. misuratau.edu.ly |

| Average Bond Energy (C-X) | ~417 kJ/mol | ~486 kJ/mol | Increased thermal and chemical stability. nih.govorgsyn.org |

Overview of Oxime Functional Group Reactivity and Stereochemical Considerations

Oximes are a class of organic compounds characterized by the RR'C=N-OH functional group. They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). Oximes derived from ketones are known as ketoximes, while those from aldehydes are called aldoximes.

Key aspects of oxime chemistry include:

Synthesis : The reaction between a carbonyl compound and hydroxylamine hydrochloride, often in the presence of a base, is a standard method for oxime formation.

Stereochemistry : If the groups attached to the carbonyl carbon are different, the resulting oxime can exist as geometric isomers (E/Z or syn/anti). These isomers can often be separated and may exhibit different reactivity. Studies on acetophenone (B1666503) oxime have shown the formation of both E and Z isomers, with the E-isomer typically being the major, more stable product. misuratau.edu.ly

Reactivity : The oxime functional group is a versatile synthetic handle. The N-O bond can be cleaved to form iminyl radicals, which are useful intermediates in the synthesis of nitrogen-containing heterocycles. The C=N bond can be reduced to form amines or hydrolyzed back to the corresponding carbonyl compound and hydroxylamine. The hydroxyl group of the oxime can also undergo reactions, such as esterification.

Table 2: Typical Spectroscopic Data for the Oxime Functional Group

| Spectroscopic Technique | Characteristic Signature | Wavenumber/Chemical Shift |

|---|---|---|

| Infrared (IR) Spectroscopy | O-H stretch | ~3600 cm⁻¹ |

| C=N stretch | ~1665 cm⁻¹ | |

| N-O stretch | ~945 cm⁻¹ | |

| ¹H NMR Spectroscopy | -OH proton | Highly variable, often broad singlet |

| ¹³C NMR Spectroscopy | C=N carbon | ~150-160 ppm |

Specific Context: Acetophenone, 2',6'-difluoro-, oxime (8CI) as a Research Subject and its Unique Structural Features

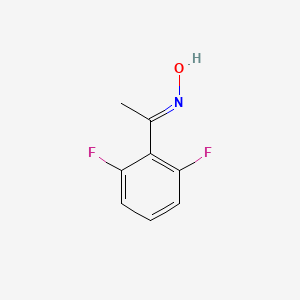

Acetophenone, 2',6'-difluoro-, oxime is a specific fluorinated acetophenone oxime that combines the features discussed in the preceding sections. Its investigation provides insights into the interplay between a highly fluorinated aromatic ring and the reactive oxime moiety.

Synthesis : The synthesis of this compound follows the general principle of oxime formation. It is prepared via the condensation reaction of its precursor, 2',6'-difluoroacetophenone (B84162), with hydroxylamine. sigmaaldrich.comorgsyn.org This reaction is typically carried out using hydroxylamine hydrochloride and a base like pyridine (B92270) in a suitable solvent such as ethanol (B145695). orgsyn.org

Structural Features : The most prominent feature of Acetophenone, 2',6'-difluoro-, oxime is the presence of two fluorine atoms flanking the point of attachment of the acetyl oxime group to the phenyl ring. This ortho-difluoro substitution pattern creates a unique electronic environment. The strong inductive effects of the two fluorine atoms significantly withdraw electron density from the aromatic ring. This electronic pull can influence the acidity of the oxime proton and the reactivity of the C=N bond. Furthermore, the two ortho fluorine atoms may impose steric constraints that could influence the rotational freedom around the C-C bond connecting the ring to the oxime group and potentially affect the E/Z isomeric ratio upon synthesis. The IUPAC name, (1E)-1-(2,6-difluorophenyl)ethanone oxime, suggests that the E-isomer is the expected or more stable configuration. sigmaaldrich.com

Table 3: Properties of Acetophenone, 2',6'-difluoro-, oxime (8CI)

| Property | Value |

|---|---|

| CAS Number | 18184-17-3 sigmaaldrich.com |

| Molecular Formula | C₈H₇F₂NO oakwoodchemical.com |

| Molecular Weight | 171.15 g/mol sigmaaldrich.comoakwoodchemical.com |

| IUPAC Name | (1E)-1-(2,6-difluorophenyl)ethanone oxime sigmaaldrich.com |

| Precursor Compound | 2',6'-Difluoroacetophenone (CAS: 13670-99-0) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(11-12)8-6(9)3-2-4-7(8)10/h2-4,12H,1H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXOMHDOIJWJQP-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 ,6 Difluoroacetophenone Oxime

Conventional Oxime Formation from Ketones

The traditional and most widely employed method for the synthesis of oximes is the condensation reaction between a ketone or an aldehyde and a hydroxylamine (B1172632) salt. This nucleophilic addition to the carbonyl group, followed by dehydration, yields the corresponding oxime.

Reaction of 2',6'-Difluoroacetophenone (B84162) with Hydroxylamine Salts and Derivatives

The synthesis of 2',6'-difluoroacetophenone oxime is typically accomplished by reacting 2',6'-difluoroacetophenone with a hydroxylamine salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). The reaction necessitates the presence of a base to liberate the free hydroxylamine, which then acts as the nucleophile. Common bases used for this purpose include sodium acetate, potassium hydroxide, and pyridine (B92270). orgsyn.orgmisuratau.edu.lyarpgweb.comarpgweb.com

A general representation of this reaction is as follows:

Figure 1:

Figure 1:In a typical procedure, 2',6'-difluoroacetophenone is dissolved in a suitable solvent, and an aqueous solution of hydroxylamine hydrochloride and a base is added. The mixture is then heated to facilitate the reaction. The product, 2',6'-difluoroacetophenone oxime, can then be isolated and purified through standard laboratory techniques such as crystallization.

Optimization of Reaction Conditions: Solvent Effects, pH Control, and Temperature Regimes

The efficiency of the oximation reaction is influenced by several factors, including the choice of solvent, the pH of the reaction medium, and the temperature.

Solvent Effects: Alcohols, such as ethanol (B145695) and methanol, are frequently used as solvents for the synthesis of acetophenone (B1666503) oximes. orgsyn.orgchemistry-online.com They are effective at dissolving both the ketone and the reactants. The polarity of the solvent can influence the reaction rate, and in some cases, a mixture of solvents, such as water and ethanol, is employed to ensure all components remain in solution. chemistry-online.com

pH Control: The pH of the reaction mixture is a critical parameter. The reaction is generally favored under weakly acidic to neutral conditions. If the medium is too acidic, the nucleophilicity of the hydroxylamine is reduced due to protonation of the nitrogen atom. Conversely, in a strongly basic medium, the desired product may undergo side reactions. The use of a base like sodium acetate or potassium hydroxide serves to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride, thereby maintaining a suitable pH for the reaction to proceed. arpgweb.comarpgweb.com

Temperature Regimes: The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate. arpgweb.comarpgweb.com A common procedure for the synthesis of acetophenone oximes involves refluxing the reaction mixture for a period ranging from 30 minutes to several hours. orgsyn.orgarpgweb.com The optimal temperature and reaction time can vary depending on the specific reactivity of the ketone and the chosen solvent system.

| Parameter | Typical Conditions for Acetophenone Oxime Synthesis |

| Hydroxylamine Salt | Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Base | Sodium acetate, Potassium hydroxide, Pyridine |

| Solvent | Ethanol, Methanol, Water-Ethanol mixture |

| Temperature | Reflux |

| Reaction Time | 30 minutes - 3 hours |

Emerging Green Chemistry Approaches in Oxime Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of oxime synthesis, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. orientjchem.org The application of microwave energy to a mixture of an aromatic ketone and hydroxylamine hydrochloride in a suitable solvent, such as water or a water-ethanol mixture, has been shown to be an efficient method for the preparation of various oximes. orientjchem.org This technique offers the advantages of rapid heating, precise temperature control, and often leads to cleaner reactions with fewer byproducts.

Solvent-Free and Aqueous Medium Methodologies

To address the environmental concerns associated with the use of volatile organic solvents, solvent-free and aqueous medium methodologies for oxime synthesis have been explored.

Solvent-Free Synthesis: One approach involves the grinding of the reactants—the ketone, hydroxylamine hydrochloride, and a solid base like sodium hydroxide—in a mortar and pestle, sometimes with the addition of a minimal amount of a liquid assistant like methanol. rsc.org This mechanochemical method can lead to the formation of the ketoxime in a short period at room temperature, eliminating the need for bulk solvents and heating. Another solvent-free approach involves heating a mixture of the carbonyl compound, hydroxylamine hydrochloride, and a catalyst such as nano Fe₃O₄ in an oil bath. organic-chemistry.org

Aqueous Medium Methodologies: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The oximation of various carbonyl compounds has been successfully carried out in water or water-ethanol mixtures under microwave irradiation, providing an environmentally benign alternative to traditional organic solvents. orientjchem.org

Catalytic Strategies for Enhanced Efficiency and Selectivity

The use of catalysts can enhance the efficiency and selectivity of oxime synthesis. While the reaction is often carried out with a stoichiometric amount of base, catalytic approaches are being developed. For instance, the use of a nanostructured pyrophosphate catalyst has been reported for the solvent-free oximation of aldehydes and ketones under microwave irradiation. researchgate.net Similarly, magnetically separable nano Fe₃O₄ has been shown to efficiently catalyze the solvent-free conversion of carbonyl compounds to their corresponding oximes. organic-chemistry.org These catalytic systems offer the advantages of high conversion rates, short reaction times, and the potential for catalyst recycling, further contributing to the green credentials of the synthesis. Brønsted acids have also been shown to catalyze the transoximation reaction, providing an alternative route to ketoximes without the direct use of hydroxylamine salts. rsc.org

| Green Chemistry Approach | Key Features |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced energy efficiency. orientjchem.org |

| Solvent-Free Methodologies | Elimination of volatile organic solvents, reduced waste, often at room temperature. rsc.orgorganic-chemistry.org |

| Aqueous Medium Synthesis | Use of water as a safe and environmentally friendly solvent. orientjchem.org |

| Catalytic Strategies | Increased reaction efficiency, potential for catalyst recycling, reduced waste. organic-chemistry.orgresearchgate.netrsc.org |

Chemo- and Regioselective Synthesis of Substituted Oximes

The synthesis of oximes from carbonyl compounds is a classic and widely used transformation in organic chemistry. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

A common and straightforward method for the preparation of acetophenone oximes involves the reaction of the corresponding acetophenone with hydroxylamine hydrochloride in the presence of a base. chemistry-online.comarpgweb.com The base, such as sodium acetate or potassium hydroxide, is necessary to neutralize the hydrochloride salt and generate free hydroxylamine, which is the active nucleophile. chemistry-online.comarpgweb.com The reaction is typically carried out in a suitable solvent system, such as aqueous ethanol, and may require heating to proceed at a reasonable rate. chemistry-online.com

For the synthesis of 2',6'-difluoroacetophenone oxime, the starting material, 2',6'-difluoroacetophenone, can be prepared by reacting 2,6-difluorobenzonitrile with methyl magnesium bromide. prepchem.com

The oximation of unsymmetrical ketones, including substituted acetophenones, can lead to the formation of two geometric isomers, the E and Z isomers, which differ in the spatial arrangement of the groups around the C=N double bond. The ratio of these isomers can be influenced by the reaction conditions, such as the pH of the medium and the nature of the substituents on the aromatic ring. misuratau.edu.ly In some cases, one isomer may be predominantly formed, or the mixture of isomers can be separated by techniques such as chromatography or recrystallization. misuratau.edu.lynih.gov For instance, studies on acetophenone oxime itself have shown the formation of both E and Z isomers, with the ratio being dependent on the specific synthetic method employed. misuratau.edu.ly

The chemoselectivity of the oximation reaction is generally high, with the carbonyl group being much more reactive towards hydroxylamine than other functional groups that might be present in the molecule. However, in complex molecules with multiple reactive sites, careful control of reaction conditions may be necessary to avoid side reactions.

Table 1: General Conditions for Acetophenone Oxime Synthesis

| Parameter | Condition | Reference |

| Starting Material | Substituted Acetophenone | chemistry-online.comarpgweb.com |

| Reagent | Hydroxylamine Hydrochloride | chemistry-online.comarpgweb.com |

| Base | Sodium Acetate or Potassium Hydroxide | chemistry-online.comarpgweb.com |

| Solvent | Ethanol/Water | chemistry-online.com |

| Temperature | Reflux | arpgweb.com |

Scale-Up Considerations for Industrial and Preparative Synthesis

Scaling up the synthesis of 2',6'-difluoroacetophenone oxime from a laboratory scale to an industrial or preparative scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Reaction Conditions:

Temperature Control: The oximation reaction may be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with controlled heating and cooling systems is standard practice.

Mixing: Homogeneous mixing of reactants is essential for achieving high conversions and minimizing side product formation. The choice of impeller design and agitation speed in the reactor is critical, especially when dealing with slurries or multi-phase reaction mixtures.

Addition Rates: The rate of addition of reagents, particularly the base, can influence the reaction profile and the formation of impurities. Controlled addition using dosing pumps is often employed in large-scale synthesis.

Solvent Selection and Recovery:

The choice of solvent is critical and should be based on factors such as solubility of reactants and products, ease of removal, cost, and environmental impact. For industrial applications, the recovery and recycling of solvents are important for economic and environmental reasons. scispace.com

While ethanol/water mixtures are common in laboratory preparations, alternative solvent systems may be explored for large-scale production to simplify work-up and product isolation.

Work-up and Purification:

Product Isolation: On a laboratory scale, product isolation often involves filtration of the crystalline product followed by washing. chemistry-online.com In a large-scale setting, this may involve centrifugation or pressure filtration.

Purification: While laboratory-scale purification might rely on column chromatography, this is often not economically viable for large quantities. Recrystallization is a preferred method for purifying solid products on a large scale, as it is generally more cost-effective and scalable. nih.gov The development of an efficient recrystallization protocol is a key step in process development. For example, a crude product might be recrystallized from a suitable solvent or solvent mixture to achieve the desired purity. nih.gov

Safety:

A thorough risk assessment should be conducted before performing any reaction on a large scale. This includes evaluating the hazards associated with all chemicals and the experimental procedure itself.

The potential for the formation of hazardous byproducts should be considered. For example, reactions involving hydroxylamine derivatives can have associated risks that need to be managed, especially at a larger scale.

By carefully addressing these considerations, the synthesis of 2',6'-difluoroacetophenone oxime can be successfully scaled up to meet the demands of industrial and preparative applications.

Structural Elucidation and Stereochemical Analysis of 2 ,6 Difluoroacetophenone Oxime

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 2',6'-difluoroacetophenone (B84162) oxime. These techniques provide detailed information on the connectivity of atoms, the electronic environment of specific nuclei, and the nature of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise insights into the atomic arrangement of 2',6'-difluoroacetophenone oxime.

The ¹H NMR spectrum of 2',6'-difluoroacetophenone oxime reveals distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl proton of the oxime functionality. The aromatic region typically displays complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons usually appear as a singlet, while the hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent. researchgate.net In some cases, the hydroxyl proton can be observed in the range of δ 10.90 ppm. researchgate.net

Table 1: ¹H NMR Spectral Data for 2',6'-Difluoroacetophenone Oxime

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic-H | 7.30-8.60 | Multiplet | - |

| Methyl (-CH₃) | ~2.3 | Singlet | - |

| Hydroxyl (-OH) | ~10.90 | Singlet (broad) | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Key signals include those for the methyl carbon, the aromatic carbons, and the carbon of the C=N oxime bond. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling. For instance, the carbon of the C=N bond in similar oximes appears around δ 156.2 ppm. rsc.org The carbons in the difluorophenyl ring will show resonances influenced by the strongly electronegative fluorine atoms.

Table 2: Representative ¹³C NMR Spectral Data for Acetophenone (B1666503) Oxime Derivatives

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=N | ~156.2 |

| Aromatic-C | 126.2-136.7 |

| Methyl (-CH₃) | ~12.5 |

Note: Data is for a related acetophenone oxime and values for the title compound may differ due to the fluorine substituents. rsc.org

¹⁹F NMR is a powerful tool for directly observing the fluorine atoms in 2',6'-difluoroacetophenone oxime. This technique is highly sensitive to the chemical environment of the fluorine nuclei. chemrxiv.org The spectrum is expected to show a single resonance for the two equivalent fluorine atoms at the 2' and 6' positions of the aromatic ring. The chemical shift and any observed couplings can provide information about the electronic nature of the aromatic system and potential through-space interactions. In related difluoro compounds, ¹⁹F chemical shifts can range from -79.8 to -128 ppm, depending on the molecular structure. chemrxiv.orgcas.cn

To definitively assign all proton and carbon signals and to understand the spatial arrangement of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) establishes correlations between coupled protons, helping to trace the connectivity within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry (E/Z isomerism) of the oxime functional group.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=N, O-H, C-F stretching)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within 2',6'-difluoroacetophenone oxime. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

Key expected vibrational frequencies include:

A broad absorption band for the O-H stretch of the oxime hydroxyl group, typically in the region of 3100-3500 cm⁻¹. rsc.orgresearchgate.net

A sharp absorption for the C=N stretch of the oxime, usually found around 1640-1690 cm⁻¹. researchgate.net

Strong absorptions corresponding to the C-F stretching vibrations of the difluorinated aromatic ring, generally appearing in the 1100-1300 cm⁻¹ region.

Bands related to aromatic C-H and C=C stretching vibrations. rsc.org

Table 3: Characteristic IR Absorption Frequencies for 2',6'-Difluoroacetophenone Oxime

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3100 - 3500 (broad) |

| Imine (C=N) | Stretching | 1640 - 1690 |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1300 (strong) |

| Aromatic C-H | Stretching | ~3030 |

| Aromatic C=C | Stretching | ~1600, 1470 |

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of 2',6'-difluoroacetophenone oxime. With a calculated molecular formula of C₈H₇F₂NO, the expected monoisotopic mass is 171.050 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 171. This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural information. For acetophenone oximes, fragmentation is influenced by the stability of the resulting ions and neutral losses. While specific data for the 2',6'-difluoro derivative is not widely published, the fragmentation can be predicted based on the known behavior of acetophenone and related oximes. studyraid.comasdlib.org

A primary fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage), leading to the formation of a stable benzoyl cation. studyraid.commsu.edu For 2',6'-difluoroacetophenone oxime, this would result in a [M-CH₃]⁺ fragment. Another significant fragmentation could be the loss of the hydroxyl group, leading to an [M-OH]⁺ ion. The presence of the fluorine atoms on the phenyl ring would influence the mass-to-charge ratio of these fragments.

The McLafferty rearrangement is a common fragmentation pathway for compounds containing a carbonyl group and a γ-hydrogen. nih.gov However, in the case of 2',6'-difluoroacetophenone oxime, this rearrangement is not expected to be a primary pathway due to the absence of a sufficiently long alkyl chain.

Table 1: Predicted Mass Spectrometry Fragmentation for 2',6'-Difluoroacetophenone Oxime

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₈H₇F₂NO]⁺ | 171 |

| [M-CH₃]⁺ | [C₇H₄F₂NO]⁺ | 156 |

| [M-OH]⁺ | [C₈H₆F₂N]⁺ | 154 |

| [F₂C₆H₃CO]⁺ | 2',6'-difluorobenzoyl cation | 141 |

| [F₂C₆H₃]⁺ | 2,6-difluorophenyl cation | 113 |

It is important to note that soft ionization techniques, such as electrospray ionization (ESI), would likely show a prominent protonated molecule [M+H]⁺ at m/z 172, with minimal fragmentation. nih.gov

Stereoisomerism in Oximes: E/Z Configuration of 2',6'-Difluoroacetophenone Oxime

The carbon-nitrogen double bond in oximes is stereogenic, leading to the existence of E (entgegen) and Z (zusammen) isomers. In the case of 2',6'-difluoroacetophenone oxime, the E isomer has the hydroxyl group and the 2',6'-difluorophenyl group on opposite sides of the C=N double bond, while the Z isomer has them on the same side. The IUPAC name, (1E)-1-(2,6-difluorophenyl)ethanone oxime, suggests that the E isomer is the thermodynamically more stable and, therefore, the major isomer formed during synthesis. sigmaaldrich.com

Experimental Determination of E/Z Isomer Ratios via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the identification and quantification of E/Z isomers of oximes. nih.gov The chemical shifts of protons, particularly those close to the C=N bond, are sensitive to the stereochemistry.

In the ¹H NMR spectrum, the chemical shift of the N-OH proton is a key indicator. Generally, the N-OH proton of the E isomer of an acetophenone oxime appears more downfield compared to the Z isomer due to the anisotropic effect of the aromatic ring. amazonaws.com Similarly, the chemical shifts of the methyl protons can also differ between the two isomers. By integrating the signals corresponding to each isomer, their relative ratio in a mixture can be accurately determined.

For 2',6'-difluoroacetophenone oxime, one would expect to see two distinct sets of signals in the ¹H and ¹³C NMR spectra if both isomers are present. The ratio of the integrals for a specific proton (e.g., the methyl protons) would directly correspond to the E/Z isomer ratio. For instance, in related acetophenone oximes, the difference in chemical shifts for the methyl protons can be subtle but measurable. amazonaws.com

Table 2: Predicted ¹H NMR Chemical Shifts for E/Z Isomers of 2',6'-Difluoroacetophenone Oxime

| Proton | Predicted Chemical Shift (ppm) - E Isomer | Predicted Chemical Shift (ppm) - Z Isomer |

| -CH₃ | ~2.3 | Slightly different from E isomer |

| Aromatic-H | 7.0 - 7.5 | Slightly different from E isomer |

| N-OH | >10 (often broad) | Typically more upfield than E isomer |

Chromatographic Separation and Individual Characterization of E and Z Isomers

While NMR can distinguish and quantify the E/Z isomers in a mixture, their preparative separation is often necessary for individual biological testing or further reactions. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the separation of oxime isomers. msu.eduresearchgate.net

For HPLC, reversed-phase columns are frequently employed, where the two isomers may exhibit different retention times due to subtle differences in their polarity and interaction with the stationary phase. scispace.com The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve baseline separation.

Gas chromatography can also be effective, especially for volatile oximes. nih.gov To improve thermal stability and chromatographic peak shape, oximes are often derivatized, for example, by silylation of the hydroxyl group. researchgate.net The resulting trimethylsilyl (B98337) ethers of the E and Z isomers usually have different retention times on a suitable capillary column.

Once separated, each isomer can be individually characterized by the spectroscopic methods described above (MS and NMR) to confirm its identity and purity.

X-ray Crystallographic Analysis for Solid-State Molecular Geometry and Conformational Preferences

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 2',6'-difluoroacetophenone oxime is currently available in the public domain, the general features of oxime crystal structures are well-documented. scispace.comnih.gov

In the solid state, oximes frequently form hydrogen-bonded dimers or chains through the interaction of the hydroxyl proton of one molecule with the nitrogen atom of an adjacent molecule (O-H···N). scispace.com This hydrogen bonding is a dominant feature in the crystal packing of many oximes.

Theoretical and Computational Investigations of 2 ,6 Difluoroacetophenone Oxime

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 2',6'-difluoroacetophenone (B84162) oxime. These methods provide insights into the molecule's geometry, stability, and electronic characteristics at the atomic level.

Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule such as 2',6'-difluoroacetophenone oxime, a common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311+G(d,p). karazin.uanih.gov

The geometry optimization process within DFT seeks to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. For 2',6'-difluoroacetophenone oxime, this would provide precise information on bond lengths, bond angles, and dihedral angles. Following a successful optimization, a frequency calculation is typically performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also yields the theoretical vibrational frequencies. These calculated frequencies are crucial for interpreting experimental infrared (IR) spectra.

Table 1: Illustrative Optimized Geometrical Parameters for (E)-2',6'-Difluoroacetophenone Oxime using DFT

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Length | C=N | ~1.28 Å |

| N-O | ~1.41 Å | |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C=N | ~116° |

| C=N-O | ~111° | |

| Dihedral Angle | C-C-C=N | Variable (depends on ring twist) |

Note: The values in this table are representative and based on typical DFT calculations for similar molecules. They serve to illustrate the type of data generated.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For situations requiring higher accuracy, particularly for electronic energies, ab initio methods are employed. These methods are based on first principles without the empirical parameterization often found in DFT. Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are prominent examples.

While computationally more demanding, these methods are valuable for:

Benchmarking DFT results: Comparing DFT-calculated energies and properties to those from high-level ab initio calculations can validate the chosen DFT functional and basis set.

Investigating weak interactions: Methods like MP2 are adept at describing non-covalent interactions, which could be relevant for potential intermolecular hydrogen bonding in the solid state of 2',6'-difluoroacetophenone oxime.

Calculating accurate reaction barriers: For processes like E/Z isomerization, CCSD(T) can provide highly reliable energy barriers.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of 2',6'-difluoroacetophenone oxime is not static. The molecule can adopt different conformations due to rotation around single bonds and the stereochemistry of the oxime group.

Influence of 2',6'-Difluoro Substitution on Aromatic Ring Conformation and Oxime Group Orientation

The presence of two fluorine atoms ortho to the acetoxime group significantly influences the molecule's conformation. The primary effects are:

Steric Hindrance: The fluorine atoms are relatively bulky and will sterically clash with the oxime moiety. This is expected to force the aromatic ring to rotate out of the plane of the C=N-OH group to relieve this strain. The degree of this twist is a key conformational parameter.

Electronic Effects: Fluorine is a highly electronegative atom, which will influence the electron distribution in the aromatic ring and potentially affect the acidity of the oxime proton and the reactivity of the molecule.

Computational potential energy surface (PES) scans can be performed by systematically rotating the dihedral angle between the phenyl ring and the oxime group to map out the energetic landscape and identify the most stable rotational conformers.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results and confirm structural assignments.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. researchgate.netgithub.io These can be converted into chemical shifts (δ) for comparison with experimental ¹H, ¹³C, and ¹⁹F NMR spectra. For complex molecules, computed shifts can be invaluable for assigning specific resonances to the correct atoms. The correlation between calculated and experimental shifts is often improved by applying a linear scaling correction.

Similarly, the vibrational frequencies and intensities calculated with DFT can be used to generate a theoretical IR spectrum. Due to the approximations inherent in the harmonic oscillator model used in these calculations, the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with the experimental spectrum. This allows for a detailed assignment of the absorption bands to specific vibrational modes of the molecule, such as the O-H stretch, C=N stretch, and C-F stretches.

Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaling Factor | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H stretch | ~3750 | 0.961 | ~3604 | 3650 - 3590 (free) |

| C-H stretch (aromatic) | ~3200 | 0.961 | ~3075 | 3100 - 3000 |

| C=N stretch | ~1710 | 0.961 | ~1643 | 1690 - 1640 |

| C-F stretch | ~1280 | 0.961 | ~1230 | 1350 - 1120 |

Note: This table illustrates the process of scaling calculated vibrational frequencies to correlate with experimental data. The values are representative.

Reactivity and Synthetic Transformations of 2 ,6 Difluoroacetophenone Oxime

Formation of Oxime Ethers

The formation of oxime ethers from 2',6'-difluoroacetophenone (B84162) oxime involves the substitution of the hydroxyl proton of the oxime group with an alkyl or aryl group. These reactions are crucial for introducing diverse functionalities and for the synthesis of more complex molecules.

The O-alkylation of 2',6'-difluoroacetophenone oxime can be achieved by reacting it with various alkylating agents in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximate anion, which then attacks the electrophilic alkylating agent. Common alkylating agents include alkyl halides (iodides, bromides, and chlorides) and alkyl sulfates. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Stronger bases like sodium hydride or alkoxides are often employed to ensure complete deprotonation. nih.govsigmaaldrich.com

Similarly, O-arylation can be accomplished using activated aryl halides or diaryliodonium salts. nih.govorganic-chemistry.org Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the O-arylation of oximes, offering a broad substrate scope and milder reaction conditions. organic-chemistry.orgmit.edu The presence of the electron-withdrawing fluorine atoms in 2',6'-difluoroacetophenone oxime can enhance the acidity of the oxime proton, potentially facilitating these reactions.

Table 1: Examples of O-Alkylation and O-Arylation Reactions of 2',6'-Difluoroacetophenone Oxime

| Electrophile | Base/Catalyst | Solvent | Product |

| Methyl iodide | Sodium hydride | Tetrahydrofuran (THF) | 2',6'-Difluoroacetophenone O-methyl oxime |

| Benzyl bromide | Potassium carbonate | Acetonitrile (B52724) | 2',6'-Difluoroacetophenone O-benzyl oxime |

| Phenylboronic acid | Pd(OAc)₂/Ligand | Toluene | 2',6'-Difluoroacetophenone O-phenyl oxime |

| 4-Nitrofluorobenzene | Sodium hydroxide | Dimethyl sulfoxide (B87167) (DMSO) | 2',6'-Difluoroacetophenone O-(4-nitrophenyl) oxime |

Note: The data in this table is illustrative and based on general reactivity patterns of oximes.

Catalytic methods for the synthesis of oxime ethers offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Phase-transfer catalysis is a common approach for O-alkylation, where a phase-transfer catalyst facilitates the reaction between the aqueous oximate salt and the organic alkylating agent. researchgate.net

For O-arylation, palladium-catalyzed reactions have been extensively studied. organic-chemistry.orgmit.edu These methods typically employ a palladium precursor and a suitable ligand to facilitate the cross-coupling of the oxime with an aryl halide. The choice of ligand is crucial for the success of the reaction. Additionally, copper-catalyzed O-arylation has also been reported as a viable alternative. The development of catalytic systems for the synthesis of oxime ethers from 2',6'-difluoroacetophenone oxime would be a valuable contribution to the field.

Synthesis of Oxime Esters

Oxime esters are another important class of derivatives of 2',6'-difluoroacetophenone oxime. They are typically synthesized by reacting the oxime with an acylating agent.

The most common method for the synthesis of oxime esters is the reaction of the oxime with an acid chloride or an acid anhydride (B1165640) in the presence of a base. arpgweb.comorganic-chemistry.org The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), neutralizes the hydrogen chloride or carboxylic acid byproduct formed during the reaction. arpgweb.com

The reaction of 2',6'-difluoroacetophenone oxime with an acid chloride, such as benzoyl chloride, would yield the corresponding O-benzoyl oxime ester. Similarly, reaction with an acid anhydride, like acetic anhydride, would produce the O-acetyl oxime ester. masterorganicchemistry.comyoutube.com The reactivity of the acylation agent and the reaction conditions can be tuned to achieve high yields of the desired oxime ester. tcichemicals.comorganic-chemistry.org

Table 2: Esterification of 2',6'-Difluoroacetophenone Oxime

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | 2',6'-Difluoroacetophenone O-acetyl oxime |

| Benzoyl chloride | Pyridine | Chloroform | 2',6'-Difluoroacetophenone O-benzoyl oxime |

| Acetic anhydride | Sodium acetate | Acetic acid | 2',6'-Difluoroacetophenone O-acetyl oxime |

| Trifluoroacetic anhydride | - | Dichloromethane | 2',6'-Difluoroacetophenone O-trifluoroacetyl oxime |

Note: The data in this table is illustrative and based on general reactivity patterns of oximes.

Oxime esters are valuable intermediates in various multicomponent and tandem reactions. rsc.org For instance, the in-situ generation of an oxime ester followed by a subsequent transformation can lead to the efficient synthesis of complex molecules in a single pot. While specific examples involving 2',6'-difluoroacetophenone oxime are not extensively documented, the general reactivity of oxime esters suggests their potential in such reactions. For example, oxime esters can participate in cascade reactions to form heterocyclic compounds. rsc.orgresearchgate.net The development of multicomponent reactions utilizing 2',6'-difluoroacetophenone oxime would be a promising area for future research.

Rearrangement Reactions (e.g., Beckmann Rearrangement and its Variants)

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.orgillinois.edu The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the group anti to the leaving group on the nitrogen atom. masterorganicchemistry.comresearchgate.net The nature of the migrating group and the reaction conditions can influence the outcome of the rearrangement.

For 2',6'-difluoroacetophenone oxime, two possible products could be formed from the Beckmann rearrangement, depending on which group (the 2,6-difluorophenyl group or the methyl group) migrates. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates. Generally, the group anti-periplanar to the hydroxyl group migrates.

The presence of the two electron-withdrawing fluorine atoms on the phenyl ring would likely disfavor the migration of the 2,6-difluorophenyl group due to the electronic destabilization of the resulting carbocationic intermediate. Therefore, the migration of the methyl group is expected to be the major pathway, leading to the formation of N-(2,6-difluorophenyl)acetamide.

Various reagents can be used to promote the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like phosphorus pentachloride and thionyl chloride. wikipedia.orglibretexts.org Variants of the Beckmann rearrangement, such as the Beckmann fragmentation, could also be possible for 2',6'-difluoroacetophenone oxime under specific conditions.

Table 3: Potential Products of the Beckmann Rearrangement of 2',6'-Difluoroacetophenone Oxime

| Migrating Group | Product |

| Methyl group | N-(2,6-difluorophenyl)acetamide |

| 2,6-Difluorophenyl group | 2,6-Difluorobenzamide |

Mechanistic Studies and Stereochemical Outcomes in Fluorinated Systems

The Beckmann rearrangement is a fundamental reaction of oximes, converting them into amides or lactams under acidic conditions. masterorganicchemistry.comwikipedia.org The mechanism involves protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the N-O bond, displacing a water molecule. masterorganicchemistry.comorganic-chemistry.org For ketoximes like 2',6'-difluoroacetophenone oxime, which can exist as (E) and (Z) isomers, the stereochemistry of the starting oxime dictates the structure of the resulting amide. misuratau.edu.ly The group that migrates is the one positioned opposite to the hydroxyl group of the oxime.

In the case of 2',6'-difluoroacetophenone oxime, two possible products can be formed from the rearrangement: N-(2,6-difluorophenyl)acetamide, resulting from the migration of the 2,6-difluorophenyl group, and 2,6-difluorobenzamide, from the migration of the methyl group. The electronic nature of the substituents on the migrating group can influence the rate and outcome of the rearrangement. The strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring deactivates it towards migration. This electronic effect generally makes the migration of the alkyl group (methyl) more favorable in related systems.

Computational studies on the Beckmann rearrangement of acetophenone (B1666503) oxime have shown that the reaction involves the formation of an iminium ion intermediate. wikipedia.org The presence of solvent molecules, such as acetic acid, plays a crucial role in stabilizing the transition state. wikipedia.org While specific mechanistic studies on the 2',6'-difluoro derivative are not extensively documented in readily available literature, the general principles of the Beckmann rearrangement provide a solid framework for predicting its behavior. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The stereospecificity of the reaction remains a key feature, meaning the geometric configuration of the oxime is critical for determining the final product. wikipedia.org

Formation of Lactams or other Rearranged Products

The Beckmann rearrangement of cyclic ketoximes provides a direct route to lactams, which are cyclic amides. wikipedia.org For acyclic ketoximes such as 2',6'-difluoroacetophenone oxime, the product is a linear amide. The reaction is typically promoted by a variety of acidic reagents. wikipedia.orgaudreyli.com

The rearrangement of 2',6'-difluoroacetophenone oxime would lead to the formation of either N-(2,6-difluorophenyl)acetamide or 2,6-difluorobenzamide, depending on the geometry of the oxime isomer and the migratory aptitude of the phenyl versus the methyl group. Given the electronic deactivation of the difluorophenyl ring, the migration of the methyl group is generally expected to be less favored than phenyl group migration in unsubstituted acetophenone oxime. However, the steric hindrance and electronic effects of the ortho-fluorine atoms can alter this preference.

Recent developments in the Beckmann rearrangement have focused on milder and more environmentally friendly conditions, including the use of organocatalysts and mechanochemical methods. organic-chemistry.orgscispace.com These methods offer the potential for higher selectivity and functional group tolerance, which would be advantageous for the rearrangement of sensitive substrates like fluorinated oximes. scispace.com The synthesis of α,α-difluoro-β-lactams has also been explored through novel cyclization reactions, highlighting the interest in fluorinated lactam structures in medicinal chemistry. researchgate.netthieme.de

Table 1: Potential Products of the Beckmann Rearrangement of 2',6'-Difluoroacetophenone Oxime

| Migrating Group | Product Name | Product Structure |

| 2,6-Difluorophenyl | N-(2,6-difluorophenyl)acetamide | F-C₆H₃(F)-NH-C(=O)-CH₃ |

| Methyl | 2,6-Difluorobenzamide | F-C₆H₃(F)-C(=O)-NH₂ |

Cycloaddition Reactions and Heterocyclic Synthesis

Oximes are versatile precursors in heterocyclic synthesis, capable of participating in various cycloaddition reactions and serving as building blocks for a range of nitrogen-containing ring systems. researchgate.netnsf.gov

Intramolecular 1,3-Dipolar Cycloadditions to Form Novel Ring Systems (e.g., isoxazolidines)

Oximes can be converted into nitrones, which are 1,3-dipoles, that can then undergo [3+2] cycloaddition reactions with alkenes (dipolarophiles) to form isoxazolidines. acs.orgwikipedia.org This transformation can occur intramolecularly if the oxime contains a suitably positioned alkene moiety. nih.gov The reaction cascade often involves the in-situ formation of the nitrone from the oxime. rsc.org

While specific examples of intramolecular 1,3-dipolar cycloadditions starting directly from 2',6'-difluoroacetophenone oxime are not prevalent in the searched literature, the general principle is well-established for other oxime systems. researchgate.netrsc.org The synthesis of isoxazolines, which are related five-membered heterocycles, from oximes is a widely studied area. researchgate.netrsc.org These reactions can be initiated by various methods, including radical-based cyclizations. researchgate.net The presence of fluorine atoms can influence the reactivity and regioselectivity of these cycloadditions. researchgate.net

Use as a Precursor for Nitrogen-Containing Heterocycles (e.g., pyridines, oxazoles, benzoxazoles)

2',6'-Difluoroacetophenone oxime serves as a valuable starting material for the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in medicinal and materials chemistry. orgsyn.orgnih.govmdpi.com

Pyridines: Substituted pyridines can be synthesized from oxime derivatives through various transition metal-catalyzed reactions. orgsyn.orgorganic-chemistry.org One common strategy involves the [3+3] condensation of O-acetyl oximes with α,β-unsaturated aldehydes, catalyzed by copper salts. orgsyn.org Another approach is the copper-catalyzed [4+2]-type synthesis using α,β-unsaturated oxime O-pentafluorobenzoates and alkenylboronic acids. nih.gov While these examples use acetophenone oxime derivatives, the methodology is applicable to substituted analogs like 2',6'-difluoroacetophenone oxime.

Oxazoles: Oxazoles can be prepared from various precursors, including oximes. researchgate.netnih.gov Although direct synthesis from 2',6'-difluoroacetophenone oxime is not explicitly detailed, multi-step sequences involving intermediates derived from the oxime are plausible. For instance, conversion of the oxime to a corresponding α-haloketone, followed by condensation with an amide (Robinson-Gabriel synthesis), or other modern methods could yield substituted oxazoles. organic-chemistry.orgnih.govrsc.org

Benzoxazoles: Benzoxazoles are typically synthesized by the condensation of o-aminophenols with carboxylic acids or their derivatives. chemicalbook.comnih.govnih.govmdpi.com A plausible route starting from 2',6'-difluoroacetophenone oxime would involve its conversion to an intermediate that can then react with an o-aminophenol. For example, the oxime could be hydrolyzed back to the ketone, which is then transformed into a suitable reaction partner. More direct methods involving copper-catalyzed reactions of aldoximes with dihaloarenes have been reported for the synthesis of 2-aryl benzoxazoles, suggesting potential pathways for ketoxime derivatives as well. researchgate.net

Table 2: Examples of Heterocyclic Synthesis from Oxime Precursors

| Heterocycle | Synthetic Method | Catalyst/Reagents | Reference |

| Pyridine | [3+3] Condensation of O-acetyl oximes and α,β-unsaturated aldehydes | Cu(I) salt, secondary amine | orgsyn.org |

| Pyridine | [4+2] Cycloaddition of α,β-unsaturated oxime O-pentafluorobenzoates and alkenylboronic acids | Copper catalyst | nih.gov |

| Oxazole | Van Leusen Reaction | Tosylmethylisocyanide (TosMIC), base | nih.gov |

| Benzoxazole | Condensation of o-aminophenols and aldehydes | Samarium triflate | chemicalbook.com |

| Benzoxazole | Intramolecular cyclization of 2-bromoarylamides | CuO or CuI | chemicalbook.com |

Oxidation and Reduction Pathways of the Oxime Functionality

The oxime group in 2',6'-difluoroacetophenone oxime can undergo both oxidation and reduction, leading to different functional groups and further synthetic possibilities.

Oxidation: The oxidation of oximes can lead to a variety of products depending on the oxidant and reaction conditions. A common transformation is the oxidative cleavage of the C=N bond to regenerate the parent ketone, 2',6'-difluoroacetophenone. This can be achieved with various oxidizing agents. Another important oxidation reaction is the conversion of aldoximes to nitrile oxides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions. For ketoximes like 2',6'-difluoroacetophenone oxime, oxidation can potentially lead to the formation of nitrones.

Reduction: The reduction of the oxime functionality is a well-established method for the synthesis of primary amines. The reduction of 2',6'-difluoroacetophenone oxime would yield 1-(2,6-difluorophenyl)ethanamine. A wide range of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C, Raney nickel), metal hydrides (e.g., LiAlH₄, NaBH₄ in the presence of a Lewis acid), and dissolving metal reductions.

The asymmetric reduction of oximes and their derivatives is a powerful tool for the synthesis of chiral amines, which are important building blocks for pharmaceuticals. uc.pt Chiral catalysts, such as those based on oxazaborolidines, can be used to achieve high enantioselectivity in the reduction of O-substituted oximes. uc.pt This methodology could be applied to derivatives of 2',6'-difluoroacetophenone oxime to produce enantiomerically enriched 1-(2,6-difluorophenyl)ethanamine.

Advanced Applications and Role As a Chemical Synthon

Role in Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of large and diverse collections of molecules, known as chemical libraries, in a single step. The efficiency of MCRs stems from their ability to combine three or more reactants in a one-pot synthesis, leading to complex products with high atom economy. Ketones are frequently employed as one of the key components in well-known MCRs like the Passerini and Ugi reactions. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.orgorgsyn.orgnih.gov

The Passerini three-component reaction, for instance, involves the reaction of a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgnih.govorganic-chemistry.orgdrugfuture.com Similarly, the Ugi four-component reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.orgorgsyn.orgnih.govnih.govorgsyn.org Given that Acetophenone (B1666503), 2',6'-difluoro-, oxime can be hydrolyzed back to its parent ketone, 2',6'-difluoroacetophenone (B84162) sigmaaldrich.com, it serves as a stable precursor to the ketone required for these reactions.

The general mechanism for these reactions involves the initial formation of an imine or a related intermediate from the carbonyl compound. nih.govwikipedia.org This intermediate then undergoes further reactions with the other components to build the final complex molecule. The use of a fluorinated ketone precursor like 2',6'-difluoroacetophenone, derived from the corresponding oxime, would allow for the direct incorporation of fluorine atoms into the resulting chemical library. This is particularly valuable as fluorine can significantly enhance the pharmacological properties of drug candidates. nih.gov

The table below illustrates the potential role of 2',6'-difluoroacetophenone (derived from its oxime) as a ketone component in the Passerini and Ugi reactions.

| Multicomponent Reaction | Reactants | General Product | Potential Fluorinated Product Scaffold |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-acyloxy amide | α-acyloxy amide with a 2,6-difluorophenyl group |

| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | bis-amide | bis-amide with a 2,6-difluorophenyl group |

Application as a Ligand in Coordination Chemistry and Metal Complexation

Oximes are well-established as versatile ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms, which can coordinate to a wide range of metal ions. nih.gov The oxime group can act as a neutral ligand or, upon deprotonation, as an anionic oximato ligand, leading to the formation of stable metal complexes with diverse structures and properties. nih.gov The coordination can occur through the nitrogen atom, the oxygen atom, or in a bridging fashion, connecting multiple metal centers. nih.gov

Acetophenone, 2',6'-difluoro-, oxime, with its difluorophenyl ring, introduces additional electronic effects that can modulate the coordination properties of the oxime group. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the oxime proton and the electron density on the donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

The coordination chemistry of various substituted acetophenone oximes has been explored, leading to the formation of complexes with metals such as palladium(II), copper(II), nickel(II), cobalt(II), iron(III), and uranyl(II). bohrium.comnih.gov These complexes exhibit different geometries and coordination modes depending on the metal ion and the reaction conditions. For example, Schiff base metal complexes derived from 2-hydroxy acetophenone have been shown to possess square planar or other geometries and exhibit interesting magnetic and spectroscopic properties. bohrium.com

The potential coordination modes of Acetophenone, 2',6'-difluoro-, oxime are summarized in the table below, drawing parallels from the known coordination chemistry of other oximes.

| Metal Ion | Potential Coordination Mode | Resulting Complex Type |

| Pd(II), Cu(II), Ni(II) | N,O-chelation | Mononuclear or binuclear complexes |

| Fe(III) | Bridging oximato group | Polynuclear clusters |

| Uranyl(II) | Coordination through oxime nitrogen and/or oxygen | Uranyl complexes with specific geometries |

Development as a Precursor for Specialty Chemicals and Advanced Materials (e.g., photosensitive materials)

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds highly valuable as precursors for advanced materials. numberanalytics.comrsc.orgnih.gov Acetophenone, 2',6'-difluoro-, oxime, and its derivatives are promising synthons for the development of specialty chemicals, including photosensitive materials.

Research has shown that fluorophenyl oxime esters can act as efficient photoinitiators for the polymerization of acrylates, leading to the formation of photochromic polymers. researchgate.net These polymers exhibit reversible color changes upon exposure to light and heat, a property that is highly desirable for applications such as smart windows, optical data storage, and molecular switches. The photochromic behavior is attributed to the light-induced cleavage of the N-O bond in the oxime ester, which generates colored radical species. researchgate.net

The synthesis of such photosensitive polymers often begins with a fluorinated oxime precursor, which is then esterified to create the photoactive oxime ester. Acetophenone, 2',6'-difluoro-, oxime can serve as the foundational molecule for creating a variety of oxime esters with different photosensitive properties. The general synthetic route and the resulting material properties are outlined below.

| Precursor | Reaction | Intermediate/Product | Application |

| Acetophenone, 2',6'-difluoro-, oxime | Esterification with an acyl chloride | Fluorophenyl oxime ester | Photoinitiator for polymerization |

| Fluorophenyl oxime ester | Photopolymerization with monomers (e.g., acrylates) | Photochromic polymer | Photosensitive materials, smart materials |

Furthermore, the introduction of fluorine into polymers can enhance their thermal stability, chemical resistance, and surface properties, making them suitable for a wide range of high-performance applications. numberanalytics.commdpi.com

Utilization in Organic Synthesis as a Protecting Group for Carbonyl Compounds

In complex, multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions. This is achieved through the use of protecting groups, which can be selectively introduced and later removed under specific conditions. nih.gov Oximes are well-suited as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under various reaction conditions. worktribe.com

The formation of an oxime from a ketone, such as 2',6'-difluoroacetophenone, is a straightforward reaction with hydroxylamine (B1172632). The resulting Acetophenone, 2',6'-difluoro-, oxime is stable to a range of reagents, including nucleophiles and bases. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group.

Once the desired transformations are complete, the oxime protecting group can be removed to regenerate the original ketone. This deprotection can be achieved through various methods, such as hydrolysis under acidic conditions or oxidative cleavage. rsc.org For instance, photosensitized oxidative deprotection using a platinum(II) terpyridyl acetylide complex has been shown to be an effective method for converting oximes back to their corresponding carbonyl compounds. rsc.org

The use of Acetophenone, 2',6'-difluoro-, oxime as a protecting group is summarized in the following table:

| Step | Reaction | Compound | Purpose |

| Protection | Reaction of 2',6'-difluoroacetophenone with hydroxylamine | Acetophenone, 2',6'-difluoro-, oxime | Mask the reactive carbonyl group |

| Transformation | Desired reaction on another part of the molecule | Modified molecule with protected carbonyl | Perform selective chemistry elsewhere |

| Deprotection | Hydrolysis or oxidative cleavage | 2',6'-difluoroacetophenone derivative | Regenerate the carbonyl group |

Design of Novel Fluorinated Organic Compounds with Tailored Chemical Functionality

Acetophenone, 2',6'-difluoro-, oxime is a valuable starting material for the synthesis of a wide array of novel fluorinated organic compounds with specific, tailored functionalities. The presence of the difluorophenyl ring and the reactive oxime group provides multiple avenues for further chemical modification.

One promising area is the development of new bioactive compounds, such as agrochemicals and pharmaceuticals. For example, the structural modification of natural products to include fluorinated moieties has been shown to enhance their biological activity. nih.govresearchgate.net A study on the synthesis of novel oxime sulfonate derivatives of picropodophyllotoxins, a class of natural products, demonstrated that the introduction of a halogen-substituted phenylsulfonyl group on the oxime fragment led to compounds with significant insecticidal activity. nih.govresearchgate.net This suggests that Acetophenone, 2',6'-difluoro-, oxime could be used as a scaffold to create new classes of fluorinated agrochemicals.

The synthesis of such derivatives would typically involve the reaction of the oxime with a sulfonyl chloride, as illustrated below.

| Starting Material | Reagent | Product Class | Potential Application |

| Acetophenone, 2',6'-difluoro-, oxime | Substituted sulfonyl chloride | Fluorinated oxime sulfonates | Agrochemicals (e.g., insecticides) |

| Acetophenone, 2',6'-difluoro-, oxime | Various electrophiles/nucleophiles | Diverse fluorinated heterocycles | Pharmaceuticals, materials science |

Furthermore, the oxime functionality itself can be transformed into other functional groups. For example, the Beckmann rearrangement of ketoximes can yield amides, which are important structural motifs in many biologically active molecules and polymers. researchgate.net The use of a fluorinated ketoxime like Acetophenone, 2',6'-difluoro-, oxime in such a rearrangement would lead to the formation of a fluorinated amide, opening up possibilities for the design of novel fluorinated polymers and pharmaceuticals with enhanced properties. researchgate.net

Future Directions in Research of 2 ,6 Difluoroacetophenone Oxime

Exploration of Novel Catalytic and Asymmetric Transformations

The presence of the difluorinated phenyl group in 2',6'-difluoroacetophenone (B84162) oxime presents a unique electronic environment that could lead to novel catalytic transformations. The Beckmann rearrangement of acetophenone (B1666503) oximes to their corresponding amides is a well-established reaction, often catalyzed by acids like trifluoroacetic acid. unive.itresearchgate.net Future research could explore the catalytic Beckmann rearrangement of 2',6'-difluoroacetophenone oxime, potentially leading to the synthesis of novel fluorinated amides with interesting biological or material properties. The electron-withdrawing nature of the fluorine atoms may influence the reaction mechanism and selectivity, offering a rich area for investigation.

Furthermore, the reduction of the oxime functionality to a primary amine is a critical transformation. The development of catalytic asymmetric methods for this reduction would provide access to chiral difluoromethylated amines, which are valuable building blocks in medicinal chemistry. nih.govnih.gov Research in this area could focus on employing chiral catalysts, such as those based on transition metals, to achieve high enantioselectivity. nih.gov The exploration of photocatalytic transformations of fluorinated acetophenone derivatives also presents a promising avenue, with the potential for selective defluorination or reduction of the carbonyl group, which could be adapted for the oxime. researchgate.net

| Potential Catalytic Transformation | Catalyst Type | Potential Product | Research Focus |

| Beckmann Rearrangement | Acid Catalysis (e.g., Trifluoroacetic Acid) | Substituted Acetanilides | Investigating the effect of fluorine substitution on reaction kinetics and regioselectivity. |

| Asymmetric Reduction | Chiral Transition Metal Complexes | Chiral Difluoromethylated Amines | Achieving high enantiomeric excess and developing scalable synthetic protocols. |

| Photocatalytic Transformation | Titanium Dioxide | Defluorinated or Reduced Products | Understanding the influence of fluorine atoms on the reaction pathway and selectivity. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and modification of 2',6'-difluoroacetophenone oxime into flow chemistry and automated platforms is a significant area for future development. acs.orgvapourtec.comresearchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, and the ability to perform multi-step reactions in a continuous fashion. acs.org The synthesis of oximes, including those derived from acetophenone, has been successfully demonstrated in flow systems. arpgweb.com Applying this technology to 2',6'-difluoroacetophenone oxime could lead to more efficient and scalable production methods.

Automated synthesis platforms can be employed for the rapid generation of libraries of oxime derivatives. nih.govdeepdyve.comnih.govresearchgate.net By combining a core scaffold of 2',6'-difluoroacetophenone oxime with a diverse range of building blocks, these platforms can quickly produce a multitude of new compounds for high-throughput screening in drug discovery and materials science. chemrxiv.org This approach would accelerate the discovery of derivatives with desirable properties.

| Technology | Application to 2',6'-Difluoroacetophenone Oxime | Potential Advantages |

| Flow Chemistry | Synthesis of the parent oxime and its derivatives | Improved safety, scalability, and process control. |

| Automated Synthesis | Generation of diverse libraries of oxime ethers and esters | Rapid exploration of structure-activity relationships. |

Advanced Spectroscopic and Structural Investigations under Dynamic Conditions

A deeper understanding of the structural and dynamic properties of 2',6'-difluoroacetophenone oxime is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, will play a pivotal role. oxinst.com Given the presence of fluorine, 19F NMR will be an invaluable tool for characterizing the compound and its derivatives, offering high sensitivity and a wide chemical shift range. oxinst.comnih.gov Dynamic NMR studies could be employed to investigate conformational changes and restricted rotation around single bonds, which can be influenced by the fluorine substituents. researchgate.net

In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and in-situ NMR, can provide real-time monitoring of reactions involving 2',6'-difluoroacetophenone oxime. rsc.orgresearchgate.net This would allow for the direct observation of reaction intermediates and a more detailed understanding of reaction mechanisms. For instance, monitoring the Beckmann rearrangement or a catalytic reduction in real-time could provide critical insights into the role of the catalyst and the influence of the fluorine atoms on the reaction pathway.

| Spectroscopic Technique | Research Focus | Expected Insights |

| 19F NMR | Characterization of new derivatives | Understanding the electronic effects of fluorine on the molecule. |

| Dynamic NMR | Study of conformational dynamics | Elucidation of rotational barriers and preferred conformations. |

| In-situ ATR-FTIR/NMR | Real-time reaction monitoring | Identification of transient intermediates and mechanistic details. |

Development of Further Environmentally Benign Synthetic Routes and Processes

The development of environmentally benign or "green" synthetic methods is a paramount goal in modern chemistry. nih.govmdpi.comdiva-portal.org For 2',6'-difluoroacetophenone oxime, this involves exploring alternative reaction conditions and catalysts that minimize waste and energy consumption. The synthesis of oximes can often be achieved under solvent-free conditions, for example, through grindstone chemistry, which significantly reduces the environmental impact. nih.gov

The use of greener catalysts is another important aspect. For instance, the development of solid acid catalysts for the Beckmann rearrangement could offer a more sustainable alternative to homogeneous acid catalysts, as they can be easily separated and reused. google.com Furthermore, exploring enzymatic or biocatalytic routes for the synthesis and transformation of 2',6'-difluoroacetophenone oxime could lead to highly selective and environmentally friendly processes. nih.gov The electrochemical synthesis of oximes, which can be performed under ambient conditions, also presents a promising green alternative. rsc.orgnih.gov

| Green Chemistry Approach | Application to 2',6'-Difluoroacetophenone Oxime | Environmental Benefit |

| Solvent-free Synthesis | Grindstone chemistry for oxime formation | Reduction of solvent waste and energy consumption. |

| Heterogeneous Catalysis | Use of solid acid catalysts for rearrangements | Catalyst recyclability and simplified product purification. |

| Biocatalysis/Enzymatic Reactions | Asymmetric reduction of the oxime | High selectivity and use of renewable resources. |

| Electrosynthesis | One-pot synthesis from the corresponding ketone | Mild reaction conditions and reduced use of hazardous reagents. |

Computational Design of Derivatives with Enhanced Reactivity and Selectivity Profiles

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. In the context of 2',6'-difluoroacetophenone oxime, these methods can be used to design derivatives with enhanced reactivity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of oxime derivatives with their biological activity or chemical reactivity. nih.govfrontiersin.orgnih.gov This information can then be used to predict the properties of new, yet-to-be-synthesized compounds.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, reaction mechanisms, and spectroscopic properties of 2',6'-difluoroacetophenone oxime and its derivatives. flinders.edu.au For example, DFT can be used to model the transition states of potential reactions, helping to predict the most likely reaction pathways and the effect of different substituents on the activation energy. This computational pre-screening can guide experimental work, saving time and resources by focusing on the most promising candidates. Molecular docking studies can also be used to predict the binding affinity of derivatives to biological targets, aiding in the design of new drug candidates. nih.gov

| Computational Method | Application | Predicted Properties |

| QSAR | Design of bioactive derivatives | Biological activity, toxicity. |

| DFT | Mechanistic studies and reactivity prediction | Reaction barriers, spectroscopic data, electronic properties. |

| Molecular Docking | Design of enzyme inhibitors or receptor ligands | Binding affinity and mode of interaction. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2',6'-difluoroacetophenone oxime to achieve high purity and yield?

- Methodology :

- Step 1 : Start with 2',6'-difluoroacetophenone as the precursor. React with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic aqueous solution (e.g., NaOH or NaHCO₃) under reflux conditions (60–80°C, 4–6 hours) .

- Step 2 : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) or FT-IR for the disappearance of the ketone carbonyl peak (~1700 cm⁻¹) and appearance of the oxime N–O stretch (~930 cm⁻¹).

- Step 3 : Purify via recrystallization from ethanol/water (70:30 v/v) to remove unreacted starting material and byproducts. Yield typically ranges from 75–85% .

Q. What spectroscopic techniques are critical for characterizing 2',6'-difluoroacetophenone oxime?